8-Hydroxybergapten

Descripción general

Descripción

El 8-Hidroxibergapteno es un compuesto natural que pertenece a la clase de las cumarinas. Es un derivado hidroxilado del bergapteno, que se encuentra en diversas plantas, especialmente en la familia Apiaceae. Este compuesto ha llamado la atención debido a sus potenciales actividades biológicas, incluyendo efectos antiarrugas y blanqueadores de la piel .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 8-Hidroxibergapteno puede sintetizarse mediante la hidroxilación del bergapteno. El proceso implica el uso de enzimas específicas como la bergaptol 5-O-metiltransferasa, que convierte el bergaptol en bergapteno, seguido de hidroxilación para producir 8-Hidroxibergapteno .

Métodos de producción industrial

La producción industrial de 8-Hidroxibergapteno suele implicar la extracción de fuentes naturales, como las plantas de la familia Apiaceae. El proceso de extracción incluye la extracción con disolventes, la purificación y la cristalización para obtener el compuesto en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones

El 8-Hidroxibergapteno sufre diversas reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en el grupo hidroxilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución suelen implicar reactivos como los haluros de alquilo.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados hidroxilados y metoxilados, que pueden tener diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

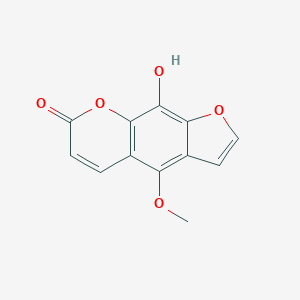

Chemical Structure :

- Chemical Formula : C₁₂H₈O₅

- Molecular Weight : 232.18 g/mol

- CAS Number : 1603-47-0

8-Hydroxybergapten is primarily recognized for its biological activities, including anti-wrinkle and skin-whitening effects. Its mechanisms of action include:

- Inhibition of Collagenase : This activity prevents collagen degradation, promoting skin elasticity and reducing wrinkles.

- Inhibition of Tyrosinase : By inhibiting this enzyme, this compound reduces melanin production, leading to skin whitening.

Chemistry

This compound serves as a precursor in the synthesis of various coumarin derivatives. Its hydroxylated structure allows for multiple chemical reactions, including oxidation and substitution, which are essential for developing new compounds with potential therapeutic effects.

Biology

Research indicates that this compound plays a role in plant defense mechanisms. It has been studied for its potential to protect plants against pathogens and herbivores.

Dermatology

The compound's applications in dermatology are particularly notable:

- Anti-Wrinkle Treatments : Clinical studies have demonstrated its effectiveness in reducing signs of aging by promoting collagen synthesis.

- Skin Whitening Products : Its ability to inhibit tyrosinase makes it a valuable ingredient in cosmetic formulations aimed at reducing hyperpigmentation.

Oncology

Recent studies have highlighted the anticancer properties of this compound:

- Inhibition of Cancer Cell Viability : Research involving MDA-MB-231 breast cancer cells showed significant reductions in cell viability through apoptosis induction.

- Photodynamic Therapy : The compound can form photoadducts with DNA when exposed to UV light, suggesting potential use in photodynamic therapy for treating skin cancers.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties:

- Antiviral Activity : It has been shown to inhibit viral replication pathways.

- Antibacterial and Antifungal Effects : The compound demonstrates effectiveness against various pathogens, indicating its potential use in treating infections.

| Activity Type | Mechanism | Observed Effects |

|---|---|---|

| Anti-Wrinkle | Collagenase inhibition | Reduced wrinkle depth |

| Skin Whitening | Tyrosinase inhibition | Decreased melanin production |

| Anticancer | Induction of apoptosis | Reduced viability in cancer cell lines |

| Antimicrobial | Inhibition of microbial growth | Effective against bacteria and fungi |

Case Studies and Research Findings

- Skin Disorders : A clinical study involving patients with vitiligo indicated that treatment with this compound combined with UV exposure led to significant repigmentation.

- Cancer Research : A study reported that this compound significantly reduced cell viability in MDA-MB-231 breast cancer cells through apoptosis induction.

- Insecticidal Properties : Research demonstrated that this compound possesses insecticidal activity against agricultural pests, highlighting its potential utility in pest management.

Mecanismo De Acción

El 8-Hidroxibergapteno ejerce sus efectos a través de diversos mecanismos:

Efecto antiarrugas: Inhibe enzimas como la colagenasa, que descompone el colágeno, evitando así la degradación del colágeno.

Efecto blanqueador de la piel: Inhibe la tirosinasa, una enzima involucrada en la producción de melanina, lo que lleva a una reducción de la pigmentación.

Comparación Con Compuestos Similares

Compuestos similares

Bergapteno: Un precursor del 8-Hidroxibergapteno, conocido por sus propiedades fotosensibilizantes.

Isopimpinelina: Otro derivado de cumarina con actividades biológicas similares.

Psoraleno: Un compuesto utilizado en la fototerapia para afecciones cutáneas.

Singularidad

El 8-Hidroxibergapteno es único debido a su doble actividad en aplicaciones antiarrugas y blanqueadoras de la piel. Su capacidad para inhibir tanto la colagenasa como la tirosinasa lo diferencia de otros compuestos similares .

Actividad Biológica

8-Hydroxybergapten is a naturally occurring compound classified as a furocoumarin, primarily derived from plants in the Apiaceae family. It is a hydroxylated derivative of bergapten, notable for its diverse biological activities, including potential applications in dermatology and oncology. This compound has gained attention for its anti-wrinkle and skin-whitening effects, as well as its role in phototherapy.

- Chemical Formula : C₁₂H₈O₅

- CAS Number : 1603-47-0

- Molecular Weight : 232.18 g/mol

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Anti-Wrinkle Activity : It inhibits collagenase, an enzyme responsible for collagen degradation, thereby promoting skin elasticity and reducing wrinkles .

- Skin Whitening : The compound inhibits tyrosinase activity, which is crucial in melanin production, leading to decreased pigmentation .

- Phototoxicity : It can form photoadducts with DNA when exposed to UV light, which may be utilized in photodynamic therapy (PDT) for treating various skin conditions and cancers .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been studied for its potential to inhibit the survival and migration of cancer cells, particularly in triple-negative breast cancer models .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, which include:

- Antiviral Activity : Inhibition of viral replication pathways.

- Antibacterial and Antifungal Effects : Effective against various pathogens, making it a candidate for treating infections .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Skin Disorders : In a clinical study involving patients with vitiligo, treatment with this compound showed promising results in repigmentation when combined with UV exposure .

- Cancer Research : A study indicated that this compound significantly reduced cell viability in MDA-MB-231 breast cancer cells through apoptosis induction .

- Insecticidal Properties : Research has also shown that this compound possesses insecticidal activity against agricultural pests, highlighting its potential use in pest management .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

9-hydroxy-4-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O5/c1-15-10-6-2-3-8(13)17-12(6)9(14)11-7(10)4-5-16-11/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJHUMZXIJPVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166854 | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-hydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-Hydroxy-4-methoxypsoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1603-47-0 | |

| Record name | 8-Hydroxybergapten | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxybergapten | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-hydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxybergapten | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBZ9E8KHG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9-Hydroxy-4-methoxypsoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

222.5 - 223 °C | |

| Record name | 9-Hydroxy-4-methoxypsoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 8-hydroxybergapten in the biosynthesis of isopimpinellin?

A1: this compound serves as a direct precursor to isopimpinellin in a biosynthetic pathway. [] Research shows that this compound undergoes O-methylation by specific O-methyltransferases in plant cells, leading to the formation of isopimpinellin. [] While xanthotoxin is another precursor to isopimpinellin, studies suggest that the pathway via this compound might be preferred due to faster hydroxylation of xanthotoxin. []

Q2: Can this compound be produced through biotechnological means?

A2: Yes, this compound can be produced through the biotransformation of bergapten using genetically modified yeast. [] By introducing genes encoding cinnamate 4-hydroxylase (AdC4H) from Angelica dahurica and cytochrome P450 reductase (ATR1) from Arabidopsis thaliana into yeast cells, researchers successfully demonstrated the conversion of bergapten to this compound. []

Q3: What is the potential of this compound in skincare?

A3: this compound, found in Angelica dahurica root extract, has shown potential for skin-whitening applications. [] Traditional medicine utilizes Angelica dahurica for various purposes, and research suggests this compound may contribute to its skin-related benefits. [, ] Further research is needed to fully understand its mechanisms of action and efficacy in skincare formulations.

Q4: How does this compound interact with cytochrome P450 enzymes?

A4: this compound, along with other linear furanocoumarins, has demonstrated inhibitory effects on specific cytochrome P450 enzymes, particularly CYP3A4. [] This inhibition may have implications for drug metabolism, potentially leading to drug-drug interactions. Further investigation is necessary to determine the clinical significance of these interactions and potential strategies for mitigation.

Q5: Are there any known glucosides of this compound?

A5: Yes, researchers have identified 8-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranosyl]-8-hydroxybergapten as a new coumarin glucoside isolated from Heracleum rapula roots. [] This finding suggests that plants may store or utilize this compound in this glycosylated form.

Q6: Does the methylation of this compound play a role in the biosynthesis of other coumarins?

A6: Yes, this compound is methylated by specific O-methyltransferases to produce isopimpinellin. [, ] In Cnidium monnieri, CmOMT1 and CmOMT2 catalyze this methylation step. [] These enzymes exhibit broad substrate specificity, suggesting their involvement in multi-step methylation processes within the linear furanocoumarin biosynthetic pathway. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.